molecular formula C11H20N4 B1478326 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine CAS No. 1869574-79-7

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine

Cat. No.: B1478326
CAS No.: 1869574-79-7
M. Wt: 208.3 g/mol
InChI Key: UYGPZUYIEBHOSC-UHFFFAOYSA-N
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Description

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine is a useful research compound. Its molecular formula is C11H20N4 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
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Biological Activity

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine (CAS No. 1869425-52-4) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, focusing on anticancer, antibacterial, and anti-inflammatory properties.

The molecular formula of this compound is C11H16N4C_{11}H_{16}N_{4}, with a molecular weight of 204.27 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

Key Findings:

  • Cell Viability Assays: In vitro assays demonstrated that at concentrations of 10 µM, the compound could induce apoptosis in cancer cells by enhancing caspase activity (1.33–1.57 times) and causing morphological changes indicative of cell death .
Cell LineConcentration (µM)Effect on Viability (%)
MDA-MB-2311040.76 - 52.03
HepG210Significant reduction

Antibacterial Activity

The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure's efficacy is attributed to the presence of the pyrazole ring, which has been linked to antimicrobial activity in various studies.

Antibacterial Testing Results:
In vitro tests revealed that derivatives related to this compound had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound promotes apoptosis through the activation of caspases and modulation of BAX/Bcl-2 ratios, leading to increased cell death in cancer cells.
  • Microtubule Destabilization: Similar pyrazole-containing compounds have been identified as microtubule-destabilizing agents, affecting cell division and proliferation .
  • Antimicrobial Action: The presence of the piperidine ring enhances interaction with bacterial membranes, disrupting their integrity and function.

Case Studies

A comprehensive study involving a series of pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring could enhance biological activity significantly. For example, substituents at the 4-position were found to improve anticancer potency while maintaining antibacterial efficacy .

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-8-11(9(2)14-13-8)7-15-5-3-4-10(12)6-15/h10H,3-7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGPZUYIEBHOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.